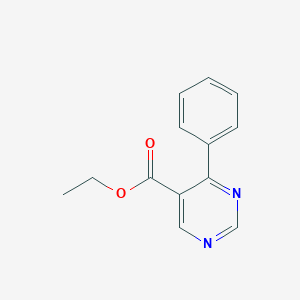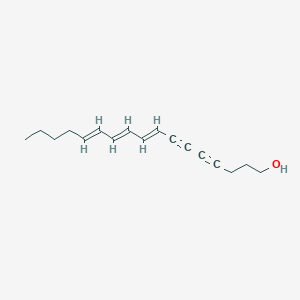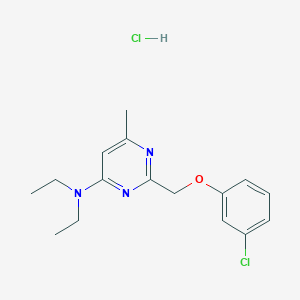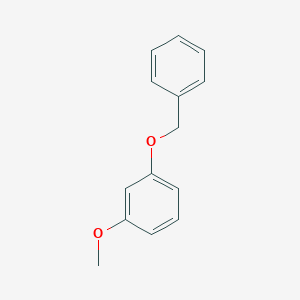
Benzyl 3-methoxyphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 3-methoxyphenyl ether, also known as Anisole benzyl ether, is an organic compound with the chemical formula C14H14O2. It is a colorless liquid that has a pleasant, sweet odor. Benzyl 3-methoxyphenyl ether is widely used in the field of organic synthesis due to its unique properties.
Mécanisme D'action
Benzyl 3-methoxyphenyl ether does not have any direct biological activity. However, it is used as a protecting group in organic synthesis to prevent unwanted reactions during a chemical reaction. The protecting group is removed after the reaction is complete, and the desired product is obtained.
Biochemical and Physiological Effects:
Benzyl 3-methoxyphenyl ether does not have any significant biochemical or physiological effects. It is not toxic, and it does not have any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Benzyl 3-methoxyphenyl ether is a versatile compound that has several advantages in organic synthesis. It is easy to handle, and it is stable under normal laboratory conditions. It is also readily available and affordable. However, it has some limitations, such as the need for a base to carry out the reaction and the fact that it is not suitable for reactions that require acidic conditions.
Orientations Futures
Benzyl 3-methoxyphenyl ether has several potential future directions. It can be used in the synthesis of new pharmaceuticals and agrochemicals. It can also be used in the development of new materials such as polymers and liquid crystals. Further research can be carried out to explore the potential of this compound in various fields of science and technology.
Conclusion:
Benzyl 3-methoxyphenyl ether is a versatile compound that has several applications in organic synthesis. It is easy to handle, stable, and readily available. It has several advantages and limitations in laboratory experiments. Further research can be carried out to explore the potential of this compound in various fields of science and technology.
Méthodes De Synthèse
Benzyl 3-methoxyphenyl ether can be synthesized by the reaction of anisole and benzyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and produces the desired product in good yield. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the anisole molecule.
Applications De Recherche Scientifique
Benzyl 3-methoxyphenyl ether has been extensively used in organic synthesis. It is used as a protecting group for alcohols, phenols, and carboxylic acids. It is also used in the synthesis of various natural products, pharmaceuticals, and agrochemicals. Benzyl 3-methoxyphenyl ether has been used in the synthesis of the antibiotic erythromycin and the antimalarial drug artemisinin.
Propriétés
Numéro CAS |
19962-23-3 |
|---|---|
Nom du produit |
Benzyl 3-methoxyphenyl ether |
Formule moléculaire |
C14H14O2 |
Poids moléculaire |
214.26 g/mol |
Nom IUPAC |
1-methoxy-3-phenylmethoxybenzene |
InChI |
InChI=1S/C14H14O2/c1-15-13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |
Clé InChI |
PEQHTFRPJFPOFM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC=C1)OCC2=CC=CC=C2 |
SMILES canonique |
COC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Autres numéros CAS |
19962-23-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



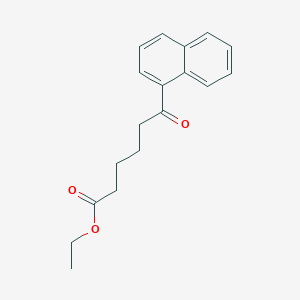

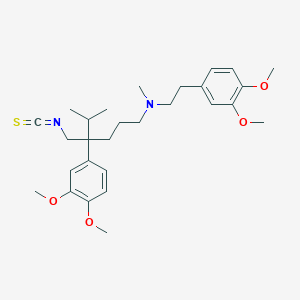
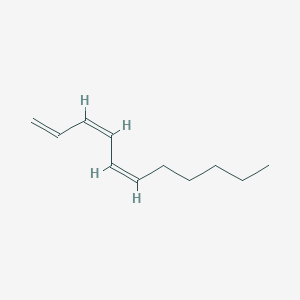


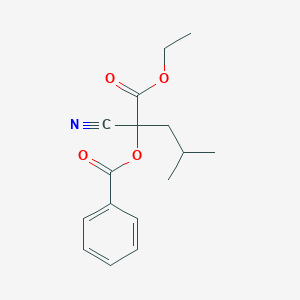
![Sodium;4-[(4-aminophenyl)diazenyl]-3-methylaniline;methanolate;methyl 2,3,4,5-tetrachloro-6-cyanobenzoate](/img/structure/B9285.png)
